molecular formula C14H9F3O3 B8213514 3'-Hydroxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

3'-Hydroxy-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8213514
M. Wt: 282.21 g/mol
InChI Key: OIQVFPGWBDMQBL-UHFFFAOYSA-N
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Description

3’-Hydroxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is a compound that features a trifluoromethyl group (-CF₃) attached to a biphenyl structure.

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-Hydroxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3’-Hydroxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 3’-Hydroxy-4-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
  • 3’-Hydroxy-3-(difluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
  • 3’-Hydroxy-3-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid

Uniqueness: 3’-Hydroxy-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 3-position enhances its electron-withdrawing properties, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(3-hydroxyphenyl)-2-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)12-7-9(4-5-11(12)13(19)20)8-2-1-3-10(18)6-8/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQVFPGWBDMQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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